molecular formula C14H12Cl2N2O B5584063 1-(3,4-DICHLORO-PHENYL)-3-P-TOLYL-UREA CAS No. 13256-73-0

1-(3,4-DICHLORO-PHENYL)-3-P-TOLYL-UREA

Cat. No.: B5584063
CAS No.: 13256-73-0
M. Wt: 295.2 g/mol
InChI Key: LBQIPCOCAIGLPZ-UHFFFAOYSA-N
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Description

1-(3,4-DICHLORO-PHENYL)-3-P-TOLYL-UREA is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of two chlorine atoms attached to the phenyl ring and a tolyl group attached to the urea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-DICHLORO-PHENYL)-3-P-TOLYL-UREA typically involves the reaction of 3,4-dichloroaniline with p-tolyl isocyanate. The reaction is carried out in an organic solvent such as toluene or xylene under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound often employs a two-step phosgenation process. In the first step, 3,4-dichloroaniline is reacted with phosgene to form 3,4-dichlorophenyl isocyanate. In the second step, the isocyanate is reacted with p-toluidine to produce the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-DICHLORO-PHENYL)-3-P-TOLYL-UREA undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(3,4-DICHLORO-PHENYL)-3-P-TOLYL-UREA has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.

    Biology: Employed in studies related to enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 1-(3,4-DICHLORO-PHENYL)-3-P-TOLYL-UREA involves the inhibition of specific enzymes and proteins. The compound binds to the active site of the target enzyme, blocking its activity and disrupting the associated biochemical pathways. This inhibition can lead to various biological effects, depending on the target enzyme and the pathway involved .

Comparison with Similar Compounds

Uniqueness: 1-(3,4-DICHLORO-PHENYL)-3-P-TOLYL-UREA is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in multiple fields make it a valuable compound for scientific research and industrial use .

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(4-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O/c1-9-2-4-10(5-3-9)17-14(19)18-11-6-7-12(15)13(16)8-11/h2-8H,1H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBQIPCOCAIGLPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501249668
Record name N-(3,4-Dichlorophenyl)-N′-(4-methylphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501249668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13256-73-0
Record name N-(3,4-Dichlorophenyl)-N′-(4-methylphenyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13256-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3,4-Dichlorophenyl)-N′-(4-methylphenyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501249668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3,4-DICHLORO-PHENYL)-3-P-TOLYL-UREA
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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